molecular formula C14H16N2O5 B1460458 1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173109-00-5

1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1460458
CAS No.: 2173109-00-5
M. Wt: 292.29 g/mol
InChI Key: VWJMGKCDLLZDRT-UHFFFAOYSA-N
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Description

1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid ( 2173109-00-5) is a high-purity chemical building block with a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol . This 5-oxopyrrolidine-3-carboxylic acid derivative is designed for research and development applications, particularly in medicinal chemistry and drug discovery. The 5-oxopyrrolidine scaffold is a privileged structure in the design of biologically active compounds, with derivatives being investigated for a wide range of therapeutic areas . Specifically, analogous compounds based on the 5-oxopyrrolidine-3-carboxylic acid core have been explored as key intermediates in the synthesis of novel molecules with potent antioxidant properties and as investigational agents in oncology research, showing effects on cancer cell lines in 2D and 3D culture models . The structure features a 4-ethoxybenzoylamino substituent, which can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers can utilize this compound as a versatile synthon for further chemical modifications, including the development of hydrazide derivatives and various heterocyclic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-21-11-5-3-9(4-6-11)13(18)15-16-8-10(14(19)20)7-12(16)17/h3-6,10H,2,7-8H2,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMGKCDLLZDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies and findings.

  • Molecular Formula: C14H16N2O
  • Molecular Weight: 292.29 g/mol
  • CAS Number: 2173109-00-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant anticancer properties. In particular, compounds similar to this compound have shown effectiveness against human lung adenocarcinoma (A549) cells.

Key Findings:

  • Cytotoxicity Testing:
    • Compounds were tested using the MTT assay, where the viability of A549 cells was significantly reduced upon treatment.
    • The introduction of specific substituents on the phenyl ring enhanced cytotoxicity. For instance, a 3,5-dichloro substitution led to a notable decrease in cell viability to approximately 21.2% compared to untreated controls .
  • Structure-Activity Relationship (SAR):
    • The presence of lipophilic substituents influenced binding affinity and cytotoxicity. Smaller substituents were found to increase potency, while larger ones hindered binding to target sites .
CompoundViability (%)Substituent
1a63.4H
1b21.23,5-dichloro
2a71.3Ester
22b24.53,5-dichloro

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial activity against various pathogens, including Gram-positive bacteria and drug-resistant fungi.

Key Findings:

  • Microbial Assays:
    • The compound exhibited varying degrees of antimicrobial activity based on structural modifications.
    • Some derivatives showed promising results against multidrug-resistant strains, indicating potential for further development as therapeutic agents .
  • Minimum Inhibitory Concentration (MIC):
    • Some derivatives demonstrated MIC values greater than 128 µg/mL, suggesting limited activity; however, modifications led to improved efficacy against certain strains .

Case Studies

Recent studies have highlighted specific instances where structural modifications to the base compound have resulted in enhanced biological activities:

  • Study on Anticancer Activity:
    • In a comparative study, various derivatives were synthesized and tested against A549 cells. The results indicated that specific substitutions significantly improved anticancer efficacy compared to baseline compounds .
  • Antimicrobial Screening:
    • A library of derivatives was screened against WHO-priority pathogens using broth microdilution techniques. Results showed that certain modifications led to notable antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

Pyrrolidine-3-carboxylic acid derivatives with aromatic substituents have been extensively studied for antioxidant properties. Key findings from analogs include:

Table 1: Antioxidant Activity of Selected Pyrrolidine Derivatives
Compound Name Substituents on Benzene Ring DPPH IC50 (µg/mL) Reducing Power (OD at 700 nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Cl, 2-OH, oxadiazole 1.5× ascorbic acid N/A
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 5-Cl, 2-OH, triazole 1.35× ascorbic acid 1.149
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) 3-NH2, 5-Cl, 2-OH N/A 1.675
1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid 3,4-diOH, benzylidene N/A Nrf2 activation (dose-dependent)

Key Observations :

  • Electron-donating groups (e.g., -OH, -NH2, -OCH2CH3) enhance antioxidant activity by stabilizing radical intermediates or donating electrons. For example, compound 6 (OD = 1.675) outperformed ascorbic acid in reducing power due to its free carboxylic acid and amino groups .
  • Heterocyclic moieties (e.g., oxadiazole, triazole) improve radical scavenging by introducing conjugated systems that delocalize electrons. The triazole derivative showed 1.35× higher DPPH activity than ascorbic acid .
Antimicrobial and Anticancer Activity
  • Antimicrobial : Derivatives like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated Gram-positive antibacterial activity, particularly against Staphylococcus aureus strains . The 4-ethoxy group in the target compound may alter binding to bacterial enzymes or membranes.
  • Anticancer: Compounds with dichloro-substituted benzene rings (e.g., 1-(3,5-dichloro-2-hydroxyphenyl) derivatives) showed cytotoxicity against A549 lung adenocarcinoma cells, comparable to cisplatin .
Nrf2 Pathway Activation

The compound 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid activated the Nrf2 pathway, a key regulator of oxidative stress response. Its activity was attributed to the catechol (3,4-diOH) group, which facilitates hydrogen bonding with Keap1 . The ethoxy group in the target compound lacks this capability but may engage in hydrophobic interactions.

Preparation Methods

Protection and Reduction of Pyrrolidine-3-carboxylic Acid

  • Protection : The amino group of pyrrolidine-3-carboxylic acid is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Reduction : Borane-tetrahydrofuran (BH3-THF) complex is used to reduce the carboxylic acid to the corresponding alcohol intermediate, which can be further manipulated.
Step Reagents/Conditions Yield (%) Notes
Boc protection Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base High (typically >80%) Protects amine functionality
Reduction BH3-THF at 0°C to ambient temperature, 3-4 h stirring ~85% Converts acid to alcohol intermediate

Amide Coupling Reaction

  • The key step is the formation of the amide bond between the pyrrolidine amino group and the 4-ethoxybenzoyl moiety.
  • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with additives like 1-hydroxy-7-aza-benzotriazole (HOAt) or N-hydroxysuccinimide (NHS) are used to activate the carboxyl group for amide bond formation.
Step Reagents/Conditions Yield (%) Notes
Amide coupling 4-Ethoxybenzoic acid + protected pyrrolidine derivative + EDC·HCl + HOAt in DMF, 20°C, 3 h 70-90% Mild conditions, efficient coupling

Deprotection and Purification

  • After coupling, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine amide product.
  • Purification is performed by chromatographic techniques such as silica gel column chromatography or recrystallization to obtain high purity product.
Step Reagents/Conditions Yield (%) Notes
Deprotection TFA/DCM mixture, room temperature, 1-2 h >90% Removes Boc group without affecting amide bond
Purification Silica gel chromatography or recrystallization Variable Ensures product purity >95%

Reaction Scheme Summary

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Protection Pyrrolidine-3-carboxylic acid Boc2O, base Boc-protected pyrrolidine acid
2 Reduction Boc-protected pyrrolidine acid BH3-THF, 0°C to RT Boc-protected pyrrolidine alcohol
3 Amide Coupling Boc-protected pyrrolidine + 4-ethoxybenzoic acid EDC·HCl, HOAt, DMF, 20°C Boc-protected amide derivative
4 Deprotection Boc-protected amide derivative TFA/DCM, RT 1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
5 Purification Crude amide product Chromatography/recrystallization Pure final compound

Research Findings and Optimization

  • The use of EDC·HCl/HOAt coupling system provides high coupling efficiency and minimizes racemization, preserving stereochemistry at the pyrrolidine chiral center.
  • Reaction temperature control (around 20°C) and reaction time (3 hours) optimize yield and purity.
  • Boc protection/deprotection steps are critical to prevent side reactions and ensure selective amide bond formation.
  • Purification methods significantly impact final product purity, with silica gel chromatography being standard for laboratory scale synthesis.

Comparative Notes on Alternative Methods

Method Advantages Disadvantages
Carbodiimide-mediated coupling (EDC·HCl/HOAt) Mild conditions, high yield, stereochemistry retention Requires careful handling of reagents
Acid chloride method High reactivity, fast reaction Harsh conditions, possible side reactions
Direct coupling with coupling agents like DCC Widely used, effective Dicyclohexylurea byproduct difficult to remove

Q & A

Q. What are the key steps in synthesizing 1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 4-ethoxybenzoyl chloride with 5-oxopyrrolidine-3-carboxylic acid derivatives under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2: Catalytic hydrogenation or acid-catalyzed cyclization to form the pyrrolidone ring .
  • Step 3: Purification via recrystallization (e.g., ethanol) to achieve >95% purity .

Optimization Strategies:

  • Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal reflux time and stoichiometric ratios .
  • Monitor reaction progress via HPLC to minimize by-products. Evidence shows that yields improve from ~50% to >70% when using Pd/C catalysts under hydrogen pressure (1–3 atm) .

Table 1: Typical Reaction Conditions and Yields

StepReagents/ConditionsYield RangeReference
1DMF, 80°C, 12 hrs50–60%
2Pd/C, H₂, 2 atm65–75%

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively utilized to confirm the structural integrity of the compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm. The 5-oxo group deshields adjacent protons, shifting them to δ 4.0–4.5 ppm .
    • 4-Ethoxybenzoyl moiety shows aromatic protons at δ 7.2–8.0 ppm and ethoxy CH₃ at δ 1.3–1.5 ppm .
  • IR Spectroscopy:
    • Confirm amide C=O (1660–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .
  • Mass Spectrometry:
    • ESI-MS should display [M+H]⁺ peaks matching the molecular weight (e.g., m/z 307.34 for C₁₅H₂₁N₃O₄) .

Data Contradiction Resolution:

  • If observed NMR signals deviate from predicted splitting (e.g., unexpected coupling in the pyrrolidine ring), perform 2D-COSY or NOESY to confirm stereochemistry .

Advanced Research Questions

Q. What statistical experimental design approaches are recommended for optimizing the synthesis of complex heterocyclic compounds like this one?

Methodological Answer:

  • Response Surface Methodology (RSM):
    • Use a Box-Behnken design to optimize three variables (temperature, catalyst concentration, reaction time). For example, a study achieved 85% yield by optimizing DMF:H₂O solvent ratios .
  • Taguchi Methods:
    • Apply orthogonal arrays to minimize experimental runs while testing factors like pH, agitation speed, and reagent purity .

Case Study:
A synthesis protocol reduced variability from ±15% to ±5% by implementing RSM with ANOVA validation (p < 0.05 for temperature and catalyst interactions) .

Q. How can computational methods (e.g., quantum chemical calculations) aid in predicting reaction pathways and intermediates for this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate transition states for amide bond formation. Studies show that B3LYP/6-31G(d) accurately predicts activation energies (±2 kcal/mol) for similar compounds .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., DMF vs. toluene) to predict reaction rates. MD simulations revealed that toluene increases steric hindrance, slowing cyclization by ~20% .

Table 2: Computational vs. Experimental Activation Energies

MethodActivation Energy (kcal/mol)Deviation
DFT (B3LYP)28.5±2.0
Experimental26.7-

Q. What strategies are effective in resolving contradictions between predicted and observed spectroscopic data during structural elucidation?

Methodological Answer:

  • Hypothesis-Driven Iteration:
    • If IR lacks expected carboxylic acid O-H stretches, test for tautomerism (e.g., enol-keto forms) via variable-temperature NMR .
  • Cross-Validation with Crystallography:
    • Resolve ambiguous NOESY signals by growing single crystals and performing X-ray diffraction . A study confirmed pyrrolidine ring puckering (θ = 15°) using this approach .

Example:
A discrepancy in ¹³C NMR (predicted δ 175 ppm for C=O vs. observed δ 168 ppm) was resolved by identifying hydrogen bonding with solvent ethanol, confirmed via deuterated solvent exchange .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

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